Homocitrulline-d3
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Overview
Description
Preparation Methods
Homocitrulline-d3 can be synthesized from L-lysine monohydrochloride using a method similar to that used for L-homocitrulline. The process involves treating L-lysine monohydrochloride with copper salts under alkaline conditions to protect the α-NH2 group, followed by formylation of the δ-NH2 group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound in satisfactory yield . This method is environmentally friendly and suitable for industrial production.
Chemical Reactions Analysis
Homocitrulline-d3 undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: this compound can participate in substitution reactions, particularly involving its ureido group.
Common reagents used in these reactions include cyanate, urea, and thiocyanate. Major products formed from these reactions include carbamylated proteins and peptides .
Scientific Research Applications
Homocitrulline-d3 has several scientific research applications:
Biomarker Analysis: It is used as an internal standard for the quantification of homocitrulline in biological samples, particularly in studies related to carbamylation reactions in hemodialyzed patients.
Protein Modification Studies: This compound is used to study posttranslational modifications of proteins and peptides, providing insights into the mechanisms and consequences of carbamylation.
Rheumatoid Arthritis Research: This compound is used in research related to rheumatoid arthritis, as it can elicit antibodies that recognize carbamylated proteins, which are relevant in the pathogenesis of the disease.
Mechanism of Action
Homocitrulline-d3 exerts its effects through carbamoylation, a process where cyanate reacts with the ε-NH2 group of lysine residues in proteins and peptides. This reaction is nonenzymatic and can occur under physiological conditions where cyanate is present in equilibrium with urea . The formation of this compound can affect protein structure and function, leading to various biological consequences.
Comparison with Similar Compounds
Homocitrulline-d3 is similar to other carbamylated amino acids, such as:
Citrulline: Homocitrulline is a structural analog of citrulline, differing by one methylene group.
Carbamylated Albumin: Both homocitrulline and carbamylated albumin are biomarkers of carbamylation reactions, but homocitrulline is considered a more specific marker.
This compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications, providing more accurate quantification of homocitrulline levels in biological samples .
Properties
Molecular Formula |
C7H15N3O3 |
---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
(2S)-6-(carbamoylamino)-2-deuterio-2-(dideuterioamino)hexanoic acid |
InChI |
InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1/i5D/hD2 |
InChI Key |
XIGSAGMEBXLVJJ-QNHGGXHASA-N |
Isomeric SMILES |
[2H][C@](CCCCNC(=O)N)(C(=O)O)N([2H])[2H] |
Canonical SMILES |
C(CCNC(=O)N)CC(C(=O)O)N |
Origin of Product |
United States |
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